molecular formula C13H16N2 B13564964 4-(Quinolin-2-yl)butan-2-amine

4-(Quinolin-2-yl)butan-2-amine

Cat. No.: B13564964
M. Wt: 200.28 g/mol
InChI Key: YXMDYKHOWJEVBM-UHFFFAOYSA-N
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Description

4-(Quinolin-2-yl)butan-2-amine is a chemical compound of significant interest in medicinal chemistry and immunology research. It features a quinoline moiety linked to a butan-2-amine chain, a structural motif found in compounds that modulate immune responses. Specifically, structurally related quinoline derivatives have been identified as potent and selective agonists of Toll-like Receptor 8 (TLR8) . TLR8 is an endosomal receptor expressed in immune cells like monocytes and dendritic cells. Its activation triggers a robust proinflammatory cytokine profile, including the induction of interleukin-12 (IL-12) and IL-18, which are pivotal for promoting T helper 1 (Th1)-polarizing adaptive immune responses . This mechanism makes TLR8 agonists promising candidates for investigation as vaccine adjuvants, as they may enhance immune responses, particularly in contexts requiring strong Th1 immunity . Furthermore, research indicates that TLR8 engagement can reverse the immunosuppressive function of regulatory T-cells (Tregs), thereby potentially augmenting antitumor and antiviral immunity . The exploration of this compound and its analogues provides valuable insights into the structure-activity relationships necessary for optimizing pure TLR8 agonism, dissecting immune signaling pathways, and developing novel immunotherapeutic strategies . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-quinolin-2-ylbutan-2-amine

InChI

InChI=1S/C13H16N2/c1-10(14)6-8-12-9-7-11-4-2-3-5-13(11)15-12/h2-5,7,9-10H,6,8,14H2,1H3

InChI Key

YXMDYKHOWJEVBM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=NC2=CC=CC=C2C=C1)N

Origin of Product

United States

Synthetic Methodologies for 4 Quinolin 2 Yl Butan 2 Amine and Its Analogs

Retrosynthetic Analysis of the 4-(Quinolin-2-yl)butan-2-amine Core Structure

A plausible retrosynthetic analysis of this compound (I) suggests a disconnection of the amine group, leading back to the corresponding ketone, 4-(quinolin-2-yl)butan-2-one (II). This ketone can be a key intermediate. The formation of this ketone can be envisaged through the disconnection of the C2-C3 bond of the butane (B89635) chain, suggesting an alkylation of a 2-methylquinoline (B7769805) (quinaldine) derivative (III). Quinaldine (B1664567) itself is a common starting material and can be synthesized via established methods for quinoline (B57606) ring formation, such as the Friedländer condensation, from an ortho-aminoaryl ketone or aldehyde and a suitable carbonyl compound.

This retrosynthetic strategy breaks down the target molecule into simpler, readily available precursors:

Target: this compound (I)

Precursor 1: 4-(Quinolin-2-yl)butan-2-one (II) via reductive amination.

Precursor 2: 2-Methylquinoline (Quinaldine) (III) and a three-carbon synthon for the alkylation step.

Precursor 3: An o-aminobenzaldehyde or o-aminophenyl ketone and acetone (B3395972) for the Friedländer synthesis of quinaldine.

This analysis provides a logical framework for the forward synthesis, starting from simple aromatic and aliphatic building blocks.

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound generally involve the initial construction of the quinoline ring system, followed by the elaboration of the side chain at the 2-position.

The Friedländer synthesis is a widely used and versatile method for the construction of quinoline and its derivatives. jk-sci.comresearchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acidic or basic catalysis. wikipedia.orgalfa-chemistry.com For the synthesis of the 2-methylquinoline (quinaldine) precursor, a 2-aminoaryl aldehyde or ketone can be reacted with acetone.

The reaction can be catalyzed by various acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid, iodine) or bases. wikipedia.org Modifications to the classical Friedländer synthesis have been developed to improve yields and expand the substrate scope. These include the use of microwave irradiation and various catalysts to facilitate the reaction. nih.gov

The general mechanism of the Friedländer synthesis can proceed through two main pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the aromatic quinoline ring. wikipedia.org

With the 2-methylquinoline (quinaldine) core in hand, the next critical step is the introduction of the butan-2-amine side chain. A common strategy involves the alkylation of the methyl group of quinaldine. The methyl group at the 2-position of the quinoline ring is sufficiently acidic to be deprotonated by a strong base, forming a carbanion that can then react with an appropriate electrophile.

One plausible route to the key intermediate, 4-(quinolin-2-yl)butan-2-one, involves the reaction of the quinaldine anion with propylene (B89431) oxide. This reaction would introduce a 3-hydroxybutyl side chain at the 2-position. Subsequent oxidation of the secondary alcohol would yield the desired ketone.

An alternative and more direct approach to 4-(quinolin-2-yl)butan-2-one involves the condensation of the quinaldine anion with a suitable three-carbon electrophile, such as an α,β-unsaturated ketone like methyl vinyl ketone, followed by selective reduction of the double bond.

Once 4-(quinolin-2-yl)butan-2-one is obtained, the final step is the conversion of the ketone to the primary amine. A highly effective and widely used method for this transformation is reductive amination . wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced to the desired primary amine. harvard.edu Various reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the imine in the presence of the ketone. masterorganicchemistry.com

Common Reducing Agents for Reductive Amination
Reducing AgentTypical Reaction ConditionsKey Features
Sodium Cyanoborohydride (NaBH3CN)Ammonium acetate (B1210297) or ammonia in methanol, pH 6-7Selective for imines over ketones, but toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)3)Ammonium acetate in a chlorinated solvent (e.g., dichloroethane)Less toxic than NaBH3CN, mild, and highly effective.
Catalytic Hydrogenation (H2/Catalyst)H2 gas, catalysts like Pd/C, PtO2, or Raney Nickel"Green" method, but may require higher pressures and temperatures.

The butan-2-amine side chain of the target molecule contains a chiral center, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for biological applications. There are several strategies to achieve this:

Chiral Resolution of the Racemic Amine: This classical approach involves the separation of the enantiomers of the synthesized racemic this compound. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or its derivatives), to form a pair of diastereomeric salts. chemistry-online.comstereoelectronics.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. pbworks.com After separation, the desired enantiomer of the amine can be liberated from its salt by treatment with a base. chemistry-online.com

Asymmetric Reductive Amination: A more modern and efficient approach is the direct asymmetric synthesis of the desired enantiomer. This can be accomplished through asymmetric reductive amination of the precursor ketone, 4-(quinolin-2-yl)butan-2-one. This method utilizes a chiral catalyst or a chiral auxiliary to control the stereochemical outcome of the reduction of the intermediate imine. Transition metal catalysts with chiral ligands, such as those based on ruthenium, iridium, or rhodium, have been successfully employed for the asymmetric hydrogenation of imines. acs.org

Enzymatic Reductive Amination: Biocatalysis offers a powerful tool for the stereoselective synthesis of chiral amines. researchgate.net Transaminases (TAs) and amine dehydrogenases (AmDHs) are enzymes that can catalyze the conversion of ketones to chiral amines with high enantioselectivity. acs.org The use of these enzymes can provide access to either the (R)- or (S)-enantiomer of this compound, depending on the specific enzyme used.

Modern and Advanced Synthetic Approaches for this compound

Recent advancements in synthetic organic chemistry offer more sophisticated and efficient routes for the synthesis of complex molecules like this compound.

Palladium-Catalyzed Reactions: Palladium catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov While a direct palladium-catalyzed synthesis of the entire this compound molecule in a single step is unlikely, palladium-catalyzed cross-coupling reactions can be instrumental in the synthesis of key precursors. For instance, a palladium-catalyzed reaction could be employed to couple a suitably functionalized quinoline derivative with a side-chain precursor. rsc.org

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. nih.gov For the synthesis of chiral this compound, organocatalysis can be particularly relevant in the asymmetric reductive amination of the ketone precursor. Chiral phosphoric acids, for example, can act as Brønsted acid catalysts to activate the imine intermediate towards reduction and induce enantioselectivity. alfa-chemistry.com Furthermore, chiral primary amines can themselves be used as organocatalysts in various transformations, highlighting the importance of developing synthetic routes to such compounds. researchgate.net The field of organocatalysis has provided numerous methods for the asymmetric synthesis of complex quinoline derivatives, which could be adapted for the synthesis of the target molecule or its analogs. nih.govacs.org

Comparison of Modern Catalytic Approaches
Catalytic MethodKey AdvantagesPotential Application in Synthesis
Palladium-Catalyzed Cross-CouplingHigh efficiency, broad functional group tolerance, formation of C-C and C-N bonds.Synthesis of functionalized quinoline precursors.
Organocatalytic Asymmetric Reductive AminationMetal-free, mild reaction conditions, high enantioselectivity.Direct asymmetric synthesis of chiral this compound from the ketone precursor.
Biocatalysis (Enzymatic Reductive Amination)Excellent stereoselectivity, environmentally friendly ("green") conditions.Highly selective synthesis of either the (R)- or (S)-enantiomer of the target amine.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of quinoline scaffolds is a major goal in modern organic chemistry, aiming to reduce environmental impact by minimizing hazardous waste and energy consumption. ijpsjournal.comacs.orgresearchgate.net While specific green routes for this compound are not extensively detailed, established sustainable methods for quinoline synthesis can be adapted.

Key green strategies include:

Use of Benign Solvents and Catalysts: Traditional syntheses often employ harsh acids and hazardous solvents. Greener alternatives involve using water, ethanol, or ionic liquids as reaction media. mdpi.comnih.gov Environmentally friendly and recyclable catalysts, such as formic acid, nano-catalysts (e.g., TiO2, Fe3O4), and solid acids like Nafion NR50, have been successfully used in reactions like the Friedländer synthesis. ijpsjournal.comnih.govmdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient, combining three or more reactants in a single step to form a complex product, which increases atom economy and reduces waste. researchgate.netresearchgate.net An MCR approach to a precursor of this compound could involve the condensation of an o-aminoaryl ketone, an aldehyde, and a component to build the side chain in a one-pot process.

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.com

Metal-Free Synthesis: Avoiding transition-metal catalysts where possible prevents contamination of the final product with toxic heavy metals and simplifies purification. mdpi.comnih.gov Strategies involving iodine-induced cycloadditions or oxidative cyclization using molecular oxygen as the oxidant represent milder, metal-free alternatives. mdpi.commdpi.com

Green Chemistry ApproachCatalyst/Solvent SystemKey AdvantagesApplicable Reaction Type
Benign SolventsWater, Ethanol, Ionic LiquidsReduced toxicity, recyclability, lower environmental impact. mdpi.comnih.govFriedländer, Doebner-von Miller
Eco-friendly CatalysisFormic Acid, Nanocatalysts (e.g., ZnO/CNT, Fe3O4), Solid Acids (Nafion)High efficiency, reusability, mild reaction conditions, reduced waste. ijpsjournal.comnih.govmdpi.comFriedländer, Pfitzinger
Atom EconomyMulticomponent Reactions (MCRs)Streamlined synthesis, reduced reaction steps and purification, high efficiency. researchgate.netresearchgate.netPovarov-type, Domino reactions
Metal-Free ReactionsIodine, Molecular Oxygen (O2)Avoids toxic metal contamination, often milder conditions. mdpi.comnih.govOxidative Cyclization

Microwave-Assisted and Flow Chemistry Applications

Modern enabling technologies such as microwave irradiation and continuous flow chemistry have revolutionized the synthesis of heterocyclic compounds, including quinolines. These methods offer significant advantages in terms of speed, efficiency, safety, and scalability.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions rapidly and uniformly. This technology often leads to dramatic reductions in reaction times—from hours to minutes—and can improve product yields and purity. lew.ronih.goveurekaselect.com For quinoline synthesis, MAOS has been successfully applied to various classical reactions. For instance, a modified Friedländer synthesis using microwave irradiation can be achieved in minutes in excellent yield, compared to days with poor yield under conventional heating. nih.govrsc.org The catalyst-free, one-pot, three-component synthesis of quinoline-based hybrids is also efficiently conducted under microwave irradiation, highlighting its utility in constructing complex scaffolds. rsc.orgacs.org

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Key Benefit
Skraup SynthesisSeveral hours~30 minutesDrastic reduction in reaction time. nih.gov
Friedländer SynthesisSeveral hours to days5-60 minutesIncreased reaction rate and improved yields. mdpi.comrsc.org
Multi-component SynthesisHours8-20 minutesRapid, one-pot access to complex molecules. rsc.orgacs.org

Flow Chemistry Applications: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a microreactor or tube. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. acs.org For quinoline synthesis, flow chemistry enables the safe handling of potentially hazardous intermediates and allows for rapid optimization of reaction conditions. acs.org Photochemical syntheses of quinolines, which can be difficult to scale in batch processes due to light penetration issues, are well-suited for flow reactors, allowing for efficient and scalable production with high throughput. acs.orgvapourtec.com Furthermore, flow systems can be automated and integrated with purification steps, creating a streamlined process from starting materials to the final product. acs.orgvapourtec.com

Derivatization Strategies for this compound for SAR Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, derivatization strategies would focus on systematically modifying different parts of the molecule to understand their impact on its function. Key sites for modification include the quinoline ring and the butan-2-amine side chain. nih.gov

Quinoline Ring Modifications: Introducing various substituents onto the quinoline core can modulate the compound's electronic properties, lipophilicity, and steric profile. Common modifications include halogenation (e.g., introducing a chloro group at position 7, a common feature in antimalarial quinolines), or adding electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups. arabjchem.orgnih.gov

Side Chain Modifications: Altering the length and flexibility of the aliphatic linker between the quinoline ring and the amine group can influence how the molecule interacts with its biological target. Shortening or lengthening the butyl chain or introducing functional groups (e.g., hydroxyl groups) can impact potency and pharmacokinetic properties. nih.govucsf.edu

Modification SiteDerivatization ReactionPotential ReagentsPurpose of Modification
Quinoline Ring (e.g., C-7)Electrophilic Aromatic SubstitutionN-Chlorosuccinimide (NCS), Nitrating agentsModulate electronics, lipophilicity, and target interactions. arabjchem.org
Amine Group (-NH2)N-Alkylation / Reductive AminationAlkyl halides, Aldehydes/Ketones + NaBH4Alter basicity, solubility, and hydrogen bonding. ucsf.edu
Amine Group (-NH2)AcylationAcyl chlorides, Carboxylic acids + coupling agentsIntroduce amide functionality, remove basicity.
Aliphatic Side ChainChain homologation or shorteningMulti-step synthesis from different precursorsOptimize chain length and flexibility for target binding. nih.gov

Synthesis of Labeled (e.g., Deuterated, Isotopic) this compound for Mechanistic Investigations

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H or D), are invaluable tools in medicinal chemistry for studying drug metabolism, pharmacokinetics (ADME), and reaction mechanisms. nih.govresearchgate.net The substitution of hydrogen with deuterium can slow down metabolic pathways that involve C-H bond cleavage (the kinetic isotope effect), potentially improving a drug's metabolic stability.

The synthesis of deuterated this compound can be achieved through several strategies:

Deuteration of the Aliphatic Chain: Selective deuteration of the butan-2-amine side chain can be accomplished using modern catalytic methods. For instance, direct hydrogen-deuterium exchange at the α-position to the amine can be achieved using catalysts like ruthenium complexes with D₂O as the deuterium source. researchgate.net Alternatively, a synthetic approach starting from a deuterated precursor is common. The corresponding amide could be synthesized and then reduced using a deuterium-donating reducing agent like Lithium Aluminum Deuteride (LiAlD₄). epj-conferences.orgosti.gov

Deuterodeamination: Recent methods allow for the replacement of a primary amine with deuterium. This involves treating the amine with reagents like O-diphenylphosphinylhydroxylamine in the presence of D₂O, providing a direct route to deuterated alkanes from their amine counterparts. nih.gov

Synthesis from Labeled Precursors: A robust method involves building the molecule from isotopically labeled starting materials. For example, a deuterated alkyl chain could be prepared and then attached to the quinoline core via standard synthetic transformations.

Target Position for LabelingSynthetic StrategyDeuterium Source / Key ReagentRationale
C-2 of Butyl Chain (α to amine)Catalytic H/D ExchangeD₂O with Ru catalystBlock metabolic oxidation at the primary site of amine metabolism. researchgate.net
C-1 of Butyl Chain (β to amine)Reduction of a deuterated precursorLiAlD₄ on a corresponding amide/nitrileInvestigate metabolism at other positions on the side chain. epj-conferences.org
Quinoline RingAcid-catalyzed H/D ExchangeDeuterated triflic acid (TfOD)Probe the role of the aromatic ring in metabolism or binding. researchgate.net
Entire Butyl Side ChainH/D Exchange on acylated aminePt/C catalyst with D₂OPrepare perdeuterated side chains for comprehensive metabolic profiling. osti.gov

Structure Activity Relationship Sar Studies of 4 Quinolin 2 Yl Butan 2 Amine and Its Derivatives

Principles of SAR in Quinoline (B57606) Medicinal Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide array of pharmacological activities. nih.govnih.gov The versatility of the quinoline ring system allows for extensive chemical modification, enabling researchers to fine-tune the molecule's properties to enhance efficacy and selectivity for specific biological targets. researchgate.net

SAR studies for quinoline derivatives systematically investigate how changes in the molecule's structure affect its biological activity. This involves modifying substituents at various positions on the quinoline ring, altering side chains, and creating hybrid molecules by fusing other ring systems. researchgate.net The key principle is that the three-dimensional structure, electronic properties (such as charge distribution and pKa), and lipophilicity of a quinoline derivative determine its ability to interact with a biological target, such as an enzyme or receptor. rsc.org These interactions, in turn, govern the compound's therapeutic effect. For instance, the nitrogen atom in the quinoline ring and any basic amine groups in side chains can become protonated, influencing the molecule's solubility and ability to form hydrogen bonds within a target's binding site. nih.gov

Impact of Substitutions on the Quinoline Ring System of 4-(Quinolin-2-yl)butan-2-amine Analogs

Substitutions on the quinoline core are a critical determinant of biological activity. The nature, position, and orientation of these substituents can profoundly alter the compound's potency and selectivity.

The position of substituents on the quinoline ring dictates their spatial relationship to the rest of the molecule and potential interaction points on a biological target.

Position C-2: The substitution at the C-2 position is the defining feature of the parent compound. Studies on other 2-substituted quinolines, such as antileishmanial alkaloids, have demonstrated that the nature of the C-2 substituent is crucial for activity. For example, compounds like 2-n-propylquinoline and 2-propenylquinoline have shown significant in vivo activity, highlighting that an alkyl or alkenyl side chain at this position is compatible with biological efficacy. nih.govnih.gov

Position C-4: While the primary side chain for the compound is at C-2, modifications at C-4 can still influence activity. In the well-studied class of 4-aminoquinolines, the C-4 position is the primary attachment point for the amine-containing side chain essential for antimalarial activity. nih.gov For a 2-substituted quinoline, adding groups at C-4 could sterically hinder target binding or introduce new electronic or hydrogen-bonding interactions. nih.gov

Position C-7: The C-7 position is one of the most extensively studied positions in quinoline medicinal chemistry, particularly for 4-aminoquinoline (B48711) antimalarials. It is widely established that a small, electron-withdrawing group, typically a chlorine atom, at the C-7 position is optimal for antimalarial activity. nih.gov This substitution is believed to alter the pKa of the quinoline nitrogen, which is crucial for drug accumulation in the parasite's acidic food vacuole. youtube.com While this principle is well-documented for 4-substituted quinolines, its applicability to 2-substituted analogs remains a key area for investigation.

The electronic and steric properties of substituents significantly modulate the potency of quinoline derivatives.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the quinoline ring system. This can affect the molecule's pKa, reactivity, and ability to participate in π-π stacking interactions with biological targets. youtube.com For example, in a series of C-6 substituted 2-arylquinolines evaluated for anticancer activity, the presence of different groups led to varied potency. As shown in the table below, compounds with methoxy (B1213986) (an EDG) and chloro or fluoro (EWGs) groups at various positions on the 2-aryl substituent displayed a range of cytotoxic activities, indicating a complex interplay of electronic factors. rsc.org

Steric and Lipophilic Effects: The size, shape, and lipophilicity (fat-solubility) of substituents are critical for how a compound fits into a binding pocket and crosses biological membranes. Increased lipophilicity can enhance membrane permeability and target engagement but can also lead to lower solubility and higher toxicity. rsc.org SAR studies on 2-arylquinolines have shown a correlation between higher lipophilicity (cLogP) and better cytotoxic effects against certain cancer cell lines. rsc.org Similarly, in quinoline-2-carboxamides, a parabolic relationship between lipophilicity and activity was observed, suggesting an optimal lipophilicity value for target interaction. researchgate.netnih.gov

Table 1: Cytotoxic Activity (IC₅₀) of C-6 Substituted 2-Arylquinoline Derivatives against HeLa Cancer Cells Data sourced from a study on 2-arylquinolines, which serve as analogs for understanding substitution effects on a 2-substituted quinoline core. rsc.org

Compound IDR¹ (at C-6)R² (on 2-Aryl Ring)IC₅₀ (µM)
4 H4-OCH₃37.64
5 OCH₃4-OCH₃35.11
6 Cl4-OCH₃42.15
7 F4-OCH₃45.33
11 H3,4-(O-CH₂-O)34.34
12 OCH₃3,4-(O-CH₂-O)31.37
13 Cl3,4-(O-CH₂-O)8.30
14 F3,4-(O-CH₂-O)16.51

Modifications to the Butan-2-amine Side Chain of this compound

The aminoalkyl side chain is a common feature in many biologically active quinolines, often playing a crucial role in target binding and influencing the compound's physicochemical properties.

The structure of the butan-2-amine side chain is a key determinant of activity. Based on extensive SAR studies of 4-aminoquinolines, several principles can be extrapolated as important areas of investigation for 2-substituted analogs.

Chain Length: The length of the alkyl chain separating the quinoline core from the terminal amine is critical. In 4-aminoquinolines like chloroquine, a chain of 2 to 5 carbon atoms between the nitrogen atoms is considered optimal for antimalarial activity. youtube.com Altering the length of the butyl chain in this compound would likely impact how the terminal amine is positioned for key interactions, such as hydrogen bonding, within a target's binding site.

Branching: The methyl group at the second position of the butane (B89635) chain (creating a secondary amine attachment point) introduces a chiral center and specific steric bulk. Modifying this branching, for instance, by moving the methyl group or adding further branching, would alter the side chain's conformation and flexibility, thereby affecting its fit within a binding pocket.

Stereochemistry: The presence of a chiral center in the butan-2-amine side chain means the compound can exist as different stereoisomers (R and S enantiomers). It is very common for biological targets, which are themselves chiral, to interact differently with different enantiomers of a drug. One enantiomer often exhibits significantly higher potency than the other. Therefore, investigating the activity of the individual R and S isomers of this compound would be a critical step in its SAR exploration. nih.gov

Replacement of the Amine Moiety and its Effects on Activity

The primary amine group in the this compound side chain is a critical determinant of its biological activity, primarily due to its ability to form hydrogen bonds and exist in a protonated state at physiological pH, facilitating ionic interactions with biological targets. Altering or replacing this moiety significantly impacts the compound's pharmacological profile.

Key modifications and their observed effects in related quinoline structures include:

Conversion to Amides: Replacing the amine with an amide group generally alters the electronic and steric properties. For instance, in a series of 2-substituted quinazolines (a related nitrogenous heterocyclic system), conversion of an amine to various amides led to compounds with broad-spectrum antibacterial activity. nih.gov Specifically, the introduction of an adamantyl carboxamide group at a key position in a quinolinone scaffold was found to be optimal for P2X7 receptor antagonism. nih.gov This suggests that while the basicity of the nitrogen is removed, the hydrogen bonding capability of the amide and the bulk of the substituent can confer potent activity.

Conversion to Hydroxyl Group: Replacing the amine with a hydroxyl group would fundamentally change the interaction profile from basic/ionic to a polar, hydrogen-bond donor/acceptor group. While direct studies on 4-(Quinolin-2-yl)butan-2-ol are limited, the presence and location of hydroxyl groups on quinoline derivatives are known to be crucial for properties like antioxidant activity. mdpi.com

Introduction of Carboxylic Acids: Replacing the amine with a carboxylic acid introduces a negatively charged group at physiological pH. In one study on quinolinone derivatives, a carboxylic acid ethyl ester was identified as a favorable substituent for P2X7 receptor antagonism, highlighting that acidic moieties can be beneficial for specific targets. nih.gov

The following table summarizes the general effects of replacing the amine moiety in analogous quinoline-based structures.

Original MoietyReplacement MoietyGeneral Effect on ActivityRationale for Change in Activity
Primary Amine (-NH₂)Amide (-NHCOR)Can maintain or enhance activity, target-dependent.Removes basicity, introduces H-bond acceptor (C=O) and donor (N-H), allows for steric modification via 'R' group. nih.govnih.gov
Primary Amine (-NH₂)Hydroxyl (-OH)Activity profile changes significantly; may decrease activity where basicity is crucial.Replaces basic center with a polar, neutral group. Alters H-bonding and ionic interaction potential. mdpi.com
Primary Amine (-NH₂)Carboxylic Acid (-COOH)Can be beneficial for specific targets requiring an acidic group.Introduces a negative charge at physiological pH, fundamentally changing electrostatic interactions. nih.gov

Introduction of Various Heterocyclic Substituents on the Amine Nitrogen

Attaching heterocyclic rings to the amine nitrogen of the side chain is a common strategy to explore the chemical space around a pharmacophore, potentially enhancing binding affinity, selectivity, and pharmacokinetic properties. biointerfaceresearch.com The nature of the heterocycle—its size, aromaticity, basicity, and substitution pattern—can dramatically influence biological activity.

Studies on related 2- and 4-substituted quinolines have demonstrated the impact of such modifications:

Piperazine and Pyrrolidine (B122466): In the development of antibacterial quinolines, the introduction of piperazine, N-methylpiperazine, and pyrrolidine rings at key positions often leads to compounds with potent activity. These saturated heterocycles provide a basic nitrogen center and a defined conformational framework that can favorably interact with target enzymes or receptors. slideshare.net

Imidazole (B134444): Quinoline-imidazole hybrids have shown promising antimalarial activity. The imidazole ring, an aromatic heterocycle with two nitrogen atoms, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. rsc.org

The table below illustrates how different heterocyclic substituents on the amino group of quinoline derivatives can affect their biological activity.

Heterocyclic SubstituentRing TypeKey FeaturesImpact on Activity in Quinoline Analogs
PiperazineSaturated, Non-aromaticTwo nitrogen atoms, often one is basic. Chair conformation.Often enhances antibacterial and receptor antagonist activity. slideshare.netacs.org
PyrrolidineSaturated, Non-aromaticOne basic nitrogen atom. Envelope conformation.Associated with potent antibacterial activity. slideshare.net
ImidazoleUnsaturated, AromaticTwo nitrogen atoms (one basic, one pyrrole-like). Planar.Can confer potent antimalarial activity. rsc.org
PiperidineSaturated, Non-aromaticOne basic nitrogen atom. Chair conformation.Used in the design of anticancer and receptor-modulating agents. biointerfaceresearch.com

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis of this compound derivatives seeks to identify the low-energy, biologically active conformations that are responsible for interacting with a specific target. nih.gov The flexibility of the butan-2-amine side chain allows the molecule to adopt various spatial arrangements, making the quinoline ring and the terminal amine group accessible for binding in different orientations.

Stereochemistry plays a critical role in determining the preferred conformation and, consequently, the biological activity. For instance, in a study of dimeric monoterpenoid quinoline alkaloids, the stereochemistry at the C-3 position was the primary determinant of antimycobacterial potency. mdpi.com One stereoisomer, Suadamin A, adopted a conformation that better complemented the target's binding pocket, leading to significantly higher activity than its diastereomer, Suadamin B, which likely experienced steric hindrance or pharmacophore misalignment. mdpi.com This highlights that even subtle changes in the 3D arrangement of atoms can lead to profound differences in biological effect. For this compound, the chirality at the second carbon of the butane chain would be expected to produce enantiomers with distinct biological activities and potencies due to their different interactions with chiral biological macromolecules.

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Ligands

In the absence of a known 3D structure of the biological target, ligand-based drug design methods like pharmacophore modeling are invaluable. creative-biolabs.com A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. arxiv.org For a series of active quinoline derivatives, a pharmacophore model can be generated by aligning the molecules and identifying common chemical features. nih.govnih.gov

A typical pharmacophore model for ligands based on the this compound scaffold would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom of the quinoline ring.

An Aromatic Ring Feature: Representing the quinoline's bicyclic aromatic system, which can engage in π-π stacking or hydrophobic interactions.

A Positive Ionizable/Hydrogen Bond Donor Feature: The primary amine of the side chain, which is protonated at physiological pH.

Hydrophobic Features: Corresponding to the carbon atoms of the quinoline ring and the butyl side chain.

The spatial relationship (distances and angles) between these features is crucial for activity. Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries of compounds to identify new, structurally diverse molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. nih.govnih.gov This approach accelerates the discovery of new lead compounds by focusing on molecules with a higher probability of being active. arxiv.org

Preclinical Pharmacological and Biological Evaluation of 4 Quinolin 2 Yl Butan 2 Amine in Vitro and Non Human in Vivo

In Vitro Receptor Binding and Functional Assays

No publicly available data from in vitro receptor binding or functional assays for 4-(Quinolin-2-yl)butan-2-amine were found.

There is no information available in the scientific literature detailing the specific molecular targets of this compound. Studies that would typically involve screening the compound against a panel of G-protein coupled receptors (GPCRs), ion channels, or enzymes to determine its binding affinities have not been published.

Without target identification and binding affinity data, the functional activity of this compound as a potential agonist, antagonist, or modulator at any specific receptor remains uncharacterized.

No studies were found that investigated the potential of this compound to inhibit or activate key enzyme families such as kinases or proteases.

Cellular Assays for this compound Activity

Information regarding the effects of this compound in cellular assay systems is not available in the public domain.

There are no published reports on the activity of this compound in cell-based functional response assays, such as those measuring calcium flux or utilizing gene reporters to assess the activation or inhibition of cellular pathways.

Due to the lack of cellular assay data, it is not known whether this compound modulates any specific cellular signaling pathways.

Impact on Cell Proliferation and Apoptosis in Disease Models (e.g., Cancer Cell Lines)

No publicly available research data details the in vitro effects of this compound on cell proliferation or apoptosis in any cancer cell lines or other disease models.

In Vivo Preclinical Efficacy Studies (Non-Human Animal Models)

Assessment of Efficacy in Relevant Animal Models of Disease (e.g., Infection, Inflammation, Cancer)

There are no published studies assessing the efficacy of this compound in any non-human animal models of disease.

Pharmacokinetic Profiling in Preclinical Species (ADME without human clinical context)

Absorption and Distribution Characteristics

No data is available regarding the absorption and distribution characteristics of this compound in any preclinical species.

Metabolism and Excretion Pathways

Information on the metabolic pathways and excretion routes of this compound in non-human models has not been reported in the scientific literature.

Mechanistic Investigations of 4 Quinolin 2 Yl Butan 2 Amine S Biological Actions

Molecular Target Engagement Studies

There is currently no published research on the molecular target engagement of 4-(Quinolin-2-yl)butan-2-amine.

No studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the ligand-target interactions of this compound have been found in the scientific literature. Consequently, there are no available data tables on binding affinity, kinetics, or thermodynamic parameters.

A review of the literature indicates that chemoproteomics or other target deconvolution approaches have not yet been employed to identify the molecular targets of this compound.

Elucidation of Intracellular Signaling Cascades Modulated by this compound

Specific details regarding the intracellular signaling cascades modulated by this compound are not present in the current body of scientific literature.

There are no available studies that have specifically assayed the effect of this compound on kinase activity or downstream phosphorylation events. Therefore, no data on its potential as a kinase modulator can be presented.

No research has been published detailing changes in gene expression or the proteome in response to treatment with this compound.

Computational and Theoretical Studies of 4 Quinolin 2 Yl Butan 2 Amine

Quantum Chemical Calculations on 4-(Quinolin-2-yl)butan-2-amine

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nrel.govnih.gov These calculations provide a theoretical framework for predicting molecular structure, stability, and reactivity. unipd.it

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors

An analysis of the electronic structure of this compound would involve mapping its electron density distribution to identify electron-rich and electron-deficient regions. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. scirp.orgmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity; a smaller gap generally suggests higher reactivity. mdpi.comresearchgate.net

From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Theoretical Reactivity Descriptors (Illustrative)

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The power to attract electrons.
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates higher reactivity.

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic character. |

This table illustrates the type of data that would be generated from quantum chemical calculations. No specific values are available for this compound.

Conformational Analysis and Tautomerism Studies

Conformational analysis would involve calculating the potential energy surface of this compound by rotating its flexible single bonds, particularly within the butan-2-amine side chain. The goal is to identify the most stable, low-energy conformations (conformers) that the molecule is likely to adopt. This information is critical for understanding how the molecule might fit into a biological receptor's binding site.

Tautomerism studies would investigate the possibility of the molecule existing in different isomeric forms that differ in the position of a proton, such as amine-imine tautomerism. Quantum chemical calculations can determine the relative energies of potential tautomers to predict which form is most stable and therefore most prevalent under equilibrium conditions.

Noncovalent Interactions and Topological Analysis

This subsection would focus on the weak interactions that govern the molecule's structure and its interactions with other molecules. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis would be used to identify and characterize intramolecular hydrogen bonds and van der Waals forces. These interactions play a significant role in determining the preferred 3D shape of the molecule and are crucial for its binding to biological targets.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are used to simulate the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule (target), typically a protein or enzyme. academie-sciences.frnih.gov

Prediction of Ligand-Target Binding Modes and Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target. ukm.myfrontiersin.org The process involves sampling numerous possible conformations of the ligand within the active site of the target and scoring them based on their steric and energetic compatibility. nih.gov

The results would predict the specific binding pose of this compound and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the target protein. researchgate.netd-nb.info This provides insight into the structural basis of the molecule's potential biological activity.

Estimation of Binding Affinities and Free Energies

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-target complex over time, providing a more dynamic and realistic view of the binding. nih.gov

From these simulations, binding free energies can be estimated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA. The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and its target. A lower (more negative) binding energy typically indicates a more stable complex and higher binding affinity. ukm.my

Table 2: Illustrative Molecular Docking and Binding Energy Results

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Types of Interactions
Hypothetical Target 1 Data not available Data not available Data not available

This table is a template for presenting results from molecular docking and binding free energy calculations. No experimental or theoretical data is available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their observed biological activities.

For the this compound series, a QSAR study would seek to build a robust model that could predict the therapeutic activity (e.g., anti-malarial, anti-cancer, or anti-viral potency) of new, unsynthesized derivatives. This approach significantly reduces the time and resources required for drug discovery by prioritizing the synthesis of compounds with the highest predicted efficacy. researchgate.net

The development of a predictive QSAR model is a systematic process involving several key stages:

Data Set Assembly: A series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) would be compiled. This dataset is then typically divided into a "training set," used to build the model, and a "test set," used to validate its predictive power.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure and properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Generation: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). researchgate.net Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. These methods generate 3D contour maps that visualize the regions around the molecular scaffold where modifications are likely to increase or decrease activity. researchgate.netdntb.gov.ua

Model Validation: The model's statistical significance and predictive ability are rigorously assessed. Internal validation techniques (e.g., leave-one-out cross-validation) and external validation using the test set are performed to ensure the model is robust and not a result of chance correlation.

An illustrative dataset for a hypothetical QSAR study on this compound derivatives might be structured as follows:

Compound IDR1-SubstituentR2-SubstituentExperimental pIC₅₀Predicted pIC₅₀
1a HH6.56.4
1b 4-ClH7.17.2
1c 4-FH7.37.3
1d HCH₃6.86.7
1e 4-ClCH₃7.57.6

This table is for illustrative purposes only to demonstrate the structure of a QSAR dataset.

The resulting 3D-QSAR contour maps would highlight specific regions of the this compound scaffold where, for example, bulky groups are favored or where electron-withdrawing groups could enhance binding affinity with a biological target.

Once a predictive QSAR model is developed and validated, it becomes a powerful tool for drug design:

Virtual Screening: The QSAR model can be used to rapidly screen large virtual libraries of potential this compound derivatives. nih.govnih.gov This process involves calculating the molecular descriptors for each compound in the library and using the model to predict its biological activity. Only the compounds predicted to have high potency are then selected for chemical synthesis and biological testing, dramatically improving the efficiency of hit identification. mdpi.com

Lead Optimization: During the lead optimization phase, medicinal chemists design new analogues of a promising "hit" compound to improve its properties. The QSAR model can guide this process by predicting the impact of proposed structural modifications on activity. nih.gov For instance, if the model indicates that a positive electrostatic potential in a certain region of the quinoline (B57606) ring is beneficial for activity, chemists can prioritize synthesizing derivatives with electron-donating groups at that position. This iterative cycle of design, prediction, and synthesis accelerates the development of a preclinical candidate. criver.com

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with a high predicted affinity for a specific biological target. Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules from scratch or by combining smaller molecular fragments.

The this compound structure can be utilized in this process in two primary ways:

As a Scaffold or Seed Fragment: If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, the this compound core can be placed within the active site as a starting point. De novo design software can then "grow" new functional groups from the scaffold, adding atoms and fragments that form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the surrounding amino acid residues of the target protein. nih.govmdpi.com

Fragment-Based Linking: The quinoline ring itself is often considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. frontiersin.org In fragment-based drug design, the quinoline moiety or the entire this compound structure could be identified as a fragment that binds to a part of the target's active site. De novo algorithms can then search for other fragments that bind to adjacent pockets and suggest ways to chemically link them to the initial fragment, thereby constructing a novel and potent inhibitor.

These computational strategies provide a rational, structure-based approach to inventing new drug candidates, moving beyond simple modification of existing compounds. By leveraging the favorable structural and electronic properties of the this compound scaffold, de novo design can explore novel chemical space to identify molecules with enhanced potency, selectivity, and drug-like properties.

Emerging Research Directions and Future Prospects for 4 Quinolin 2 Yl Butan 2 Amine Research

Development of Novel 4-(Quinolin-2-yl)butan-2-amine Analogs with Improved Specificity and Potency

The development of novel analogs from a lead compound like this compound is a cornerstone of modern drug discovery. The primary goal is to systematically modify the chemical structure to enhance desired biological activities while minimizing off-target effects. This process is heavily reliant on understanding the structure-activity relationship (SAR), which delineates how specific chemical modifications influence the compound's interaction with its biological target. nih.govnih.gov

Research into quinoline (B57606) derivatives has shown that modifications at various positions of the quinoline ring and its side chains can dramatically alter biological activity. nih.govnih.gov For instance, studies on other quinoline-based compounds have indicated that the introduction of lipophilic substituents or specific functional groups can be crucial for inhibitory activity and selectivity. nih.gov The synthesis of new analogs often involves multi-step chemical reactions, starting with the core quinoline structure and adding different functional groups. mdpi.commdpi.com For example, a common strategy involves the coupling of the quinoline core with various aromatic side fragments to explore different binding interactions. nih.gov

The process of creating these analogs involves established synthetic routes, such as the Doebner reaction for creating 2-arylquinoline-4-carboxylic acids, which can then be further modified. nih.gov The evaluation of these new molecules involves in vitro assays to determine their potency, often expressed as an IC50 value, which measures the concentration of the compound required to inhibit a specific biological process by 50%. researchgate.net

Below is a table illustrating hypothetical modifications to the this compound scaffold and the potential research objectives for each.

Modification Site Type of Modification Potential Research Objective Example from Related Compounds
Quinoline Ring Introduction of halogen or methoxy (B1213986) groupsEnhance binding affinity and metabolic stabilityStudies on other quinolines show that substituents on the C-7 and C-8 positions are important for activity. nih.gov
Butan-2-amine Side Chain Altering chain length or rigidityOptimize spatial orientation for target engagementSAR studies on similar compounds show that the linker between the quinoline core and other moieties is critical. nih.gov
Amine Group Conversion to amide, sulfonamide, or ureaModulate hydrogen bonding capacity and bioavailabilityThe synthesis of amide-enriched quinazolinones has led to potent cytotoxic agents. nih.gov
Terminal Methyl Group Replacement with larger alkyl or aryl groupsExplore additional binding pockets in the target proteinThe addition of aryl groups is a common strategy to enhance antiproliferative effects. mdpi.com

Integration of Advanced Omics Technologies (e.g., Transcriptomics, Metabolomics) in Research

To fully understand the biological effects of this compound and its future analogs, researchers are turning to advanced "omics" technologies. These high-throughput methods allow for a global analysis of molecules within a biological system, providing a comprehensive view of a compound's mechanism of action. nih.govbenthamscience.com Molecular techniques that can analyze large datasets, such as whole-genome sequencing and cellular protein expression profiles, are now essential tools in drug discovery. nih.govresearchgate.net

Transcriptomics , often performed using RNA-sequencing (RNA-Seq), measures the expression levels of all genes in a cell or tissue. By treating cells with a compound and analyzing the subsequent changes in the transcriptome, researchers can identify which cellular pathways are affected. frontiersin.org This can reveal the compound's primary target and uncover potential off-target effects or mechanisms of resistance.

Metabolomics is the study of metabolites within a biological system. By analyzing the changes in the metabolome after treatment with a compound, scientists can gain insights into its effects on cellular metabolism and other biochemical pathways. nih.gov This is particularly useful for identifying biomarkers of drug efficacy or toxicity.

The integration of these omics technologies provides a powerful, multi-faceted approach to characterizing novel compounds. nih.gov

Omics Technology Description Application in Compound Research
Genomics Study of the complete set of DNA (genome) within an organism.Identifies genetic factors that may influence a compound's efficacy or an individual's susceptibility to its effects. frontiersin.org
Transcriptomics Analysis of the complete set of RNA transcripts (transcriptome) produced by the genome at a specific time.Reveals how a compound alters gene expression, pointing to the biological pathways it modulates. frontiersin.org
Proteomics Large-scale study of proteins, their structures, and functions.Identifies the protein targets of a compound and characterizes changes in protein expression and post-translational modifications. nih.gov
Metabolomics Scientific study of the set of metabolites present within an organism, cell, or tissue.Uncovers the effects of a compound on the metabolic pathways of a cell. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The discovery and development of new drugs is a traditionally long and costly process. springernature.com However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field. nih.govjsr.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and optimize existing ones. nih.govresearchgate.net

In the context of this compound, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build models that correlate the structural features of molecules with their biological activity. These models can then be used to predict the potency of newly designed analogs before they are synthesized, saving time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov These models can be trained on libraries of known active compounds to generate novel quinoline-based structures that are predicted to be highly potent and selective.

Virtual Screening: AI can be used to rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov This allows researchers to focus their experimental efforts on the most promising candidates.

The use of AI/ML not only accelerates the design-synthesize-test cycle but also has the potential to uncover novel chemical scaffolds that might be missed by human intuition alone. nih.gov

AI/ML Application Description Relevance to this compound Research
Virtual High-Throughput Screening (vHTS) Computational screening of large compound libraries to identify potential "hits" for a specific biological target.Rapidly identifies other quinoline-based compounds or different scaffolds with predicted activity against the same target. nih.gov
Predictive ADMET Modeling Using ML to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.Allows for early-stage filtering of analogs with poor pharmacokinetic profiles or potential toxicity. nih.gov
De Novo Design Algorithms that generate novel molecular structures with optimized properties.Creates entirely new analogs of this compound tailored for high potency and selectivity. springernature.com
Target Identification AI tools can analyze biological data to identify and validate new potential drug targets for a given disease.Helps to identify the most relevant biological target for which to optimize this compound analogs. nih.gov

Challenges and Opportunities in the Academic Research of this compound as a Research Probe and Preclinical Candidate

While the quinoline scaffold holds immense promise, the journey of a compound like this compound from a laboratory chemical to a valuable research tool or preclinical candidate is fraught with challenges and opportunities.

Challenges:

Target Identification and Validation: A primary challenge for any new compound is identifying its precise biological target(s). Without a known target, rational optimization is difficult, and the interpretation of biological data can be ambiguous.

Selectivity and Off-Target Effects: Quinoline-based compounds can sometimes interact with multiple biological targets. Achieving high selectivity for the desired target while minimizing off-target effects that could lead to toxicity is a significant hurdle.

Synthetic Complexity: The synthesis of novel, structurally complex analogs can be challenging and resource-intensive, potentially slowing down the research and development process. mdpi.com

Pharmacokinetic Properties: Optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is critical for its potential use in vivo. Early-stage compounds often have suboptimal properties that require extensive medicinal chemistry efforts to improve.

Opportunities:

Scaffold for Further Development: The core structure of this compound can serve as a valuable starting point or "scaffold" for the development of a wide range of new chemical entities. nih.gov Its relative simplicity allows for diverse chemical modifications.

Research Probe: Once its biological target is identified and it is appropriately characterized, the compound or a derivatized version could be developed into a chemical probe. These probes are invaluable tools for academic researchers to study the function of specific proteins or pathways in health and disease.

Preclinical Candidate: With successful optimization for potency, selectivity, and drug-like properties, an analog derived from this scaffold could advance into preclinical development as a potential therapeutic agent for a specific disease. The rich history of quinoline compounds in medicine provides a strong foundation for such efforts. nih.gov

Q & A

What are the recommended synthetic routes for 4-(Quinolin-2-yl)butan-2-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis of this compound can be optimized using cross-coupling reactions, such as Suzuki-Miyaura coupling, which is effective for introducing aryl/heteroaryl groups. Key parameters include:

  • Catalyst Selection : PdCl₂(dppf) or Pd(PPh₃)₄ catalysts yield high efficiency (86–96% in model reactions) .
  • Solvent and Base : Ethanol or DMSO paired with K₂CO₃ or Cs₂CO₃ improves solubility and reaction kinetics .
  • Purification : Use flash chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the product .
    To troubleshoot low yields, adjust stoichiometric ratios (e.g., excess boronic acid derivatives) or increase reaction time (e.g., 21 hours vs. 1.75 hours for different catalysts) .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of the quinoline and butan-2-amine moieties. Aromatic proton signals (δ 7.5–9.0 ppm) and amine protons (δ 1.5–2.5 ppm) are diagnostic .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles and validate stereochemistry .
  • HPLC-MS : Quantifies purity (>95%) and detects impurities via retention time and mass-to-charge ratios .

How can computational docking studies guide the design of this compound derivatives targeting enzymes like V600E-BRAF?

Advanced Methodological Answer:

  • Target Selection : Prioritize kinases like V600E-BRAF, a melanoma-associated mutant kinase .
  • Docking Workflow :
    • Prepare ligand structures (e.g., protonation states) and receptor grids (PDB: 2AQ) .
    • Use AutoDock Vina or Schrödinger for binding pose prediction. Key residues: CYS532, ASP594, and PHE583 .
  • Validation : Compare docking scores (e.g., ΔG ≤ −8.0 kcal/mol) with known inhibitors like vemurafenib .
  • ADMET Screening : Predict pharmacokinetics (e.g., BBB permeability, CYP inhibition) using QikProp or SwissADME .

What strategies resolve contradictions between computational predictions and experimental biological activity data?

Advanced Methodological Answer:

  • Data Triangulation : Cross-validate docking results with molecular dynamics (MD) simulations to assess binding stability .
  • Experimental Follow-Up : Perform dose-response assays (e.g., IC₅₀ in A375P melanoma cells) to confirm anti-proliferative activity .
  • Error Analysis : Check for force field inaccuracies or solvent effects in docking. Re-optimize ligands using DFT (e.g., B3LYP/6-31G*) .

How to establish structure-activity relationships (SAR) for modifying the quinoline and butan-2-amine moieties?

Advanced Methodological Answer:

  • Substituent Effects :
    • Quinoline Core : Electron-withdrawing groups (e.g., -Cl at C7) enhance binding to hydrophobic pockets .
    • Butan-2-amine Chain : Methyl or cyclopropyl substitutions improve metabolic stability .
  • SAR Validation : Synthesize derivatives (e.g., 4-(quinolin-2-yl)pyrimidin-2-amine analogs) and test in vitro/in silico .

What in vivo pharmacokinetic parameters should be prioritized when evaluating derivatives of this compound?

Advanced Methodological Answer:

  • Key Parameters :
    • Bioavailability : Assess logP (optimal 2–3) and PSA (<90 Ų) to predict absorption .
    • Metabolism : Screen for CYP3A4/2D6 inhibition to avoid drug-drug interactions .
    • Toxicity : Use ProTox-II to predict hepatotoxicity and cardiotoxicity risks .
  • Experimental Models : Conduct rodent PK studies with LC-MS/MS quantification of plasma/tissue levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.